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molecular formula C12H14N4O5 B8503074 2-[3-[1-(2-amino-2-oxo-ethyl)-3-hydroxy-5-oxo-2H-pyrrol-4-yl]-5-oxo-2H-pyrrol-1-yl]acetamide

2-[3-[1-(2-amino-2-oxo-ethyl)-3-hydroxy-5-oxo-2H-pyrrol-4-yl]-5-oxo-2H-pyrrol-1-yl]acetamide

Cat. No. B8503074
M. Wt: 294.26 g/mol
InChI Key: XKXFKLBJKBIKAH-UHFFFAOYSA-N
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Patent
US04758575

Procedure details

In a manner analogous to that described in Example 13, from 1,1',5,5'-tetrahydro-4-hydroxy-2,2'-dioxo-[3,4'-bi-3H-pyrrole]-1,1'-diacetic acid diamide and 5 ml of 2-dimethylaminoethanol there is obtained the N,N-dimethyl-N-ethanolammonium salt of 1,1',5,5'-tetrahydro-4-hydroxy-2,2'-dioxo-[3,4'-bi-2H-pyrrole]-1,1'-diacetic acid diamide in the form of a white powder; melting point 170° (decomposition).
Name
1,1',5,5'-tetrahydro-4-hydroxy-2,2'-dioxo-[3,4'-bi-3H-pyrrole]-1,1'-diacetic acid diamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:6][N:5]([CH2:7][C:8]([NH2:10])=[O:9])[C:4](=[O:11])[CH:3]1[CH:12]1[CH2:16][N:15]([CH2:17][C:18]([NH2:20])=[O:19])[C:14](=[O:21])[CH2:13]1.CN(C)CCO>>[OH:1][C:2]1[CH2:6][N:5]([CH2:7][C:8]([NH2:10])=[O:9])[C:4](=[O:11])[C:3]=1[C:12]1[CH2:16][N:15]([CH2:17][C:18]([NH2:20])=[O:19])[C:14](=[O:21])[CH:13]=1

Inputs

Step One
Name
1,1',5,5'-tetrahydro-4-hydroxy-2,2'-dioxo-[3,4'-bi-3H-pyrrole]-1,1'-diacetic acid diamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1C(C(N(C1)CC(=O)N)=O)C1CC(N(C1)CC(=O)N)=O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CN(CCO)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(N(C1)CC(=O)N)=O)C1=CC(N(C1)CC(=O)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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